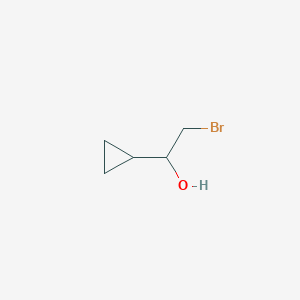

2-Bromo-1-cyclopropylethanol

Description

Molecular Formula: C₅H₉BrO

CAS Registry Number: 21994-20-7

Structural Features: This compound consists of a cyclopropane ring attached to a two-carbon chain, where the first carbon bears the cyclopropyl group, and the second carbon contains both a hydroxyl (-OH) and a bromine (-Br) substituent. The strained cyclopropane ring and the polar bromine-alcohol motif contribute to its unique reactivity and applications in organic synthesis.

Properties

IUPAC Name |

2-bromo-1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMSZYTYIYJBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-cyclopropylethanol can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-cyclopropylethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form cyclopropylmethanol.

Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Cyclopropylmethanol.

Oxidation: Cyclopropylcarboxylic acid.

Reduction: Cyclopropylmethanol.

Scientific Research Applications

2-Bromo-1-cyclopropylethanol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Mechanism of Action

The mechanism by which 2-Bromo-1-cyclopropylethanol exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the alcohol group undergoes electron transfer to form the corresponding carbonyl compound. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 165.03 g/mol (calculated from C₅H₉BrO).

- Functional Groups : Secondary alcohol, bromoalkane.

- Applications: Used as an intermediate in pharmaceutical and agrochemical synthesis. Commercial availability is noted through suppliers like CymitQuimica, with prices ranging from €1,678.00 for 50 mg to €3,769.00 for 2.5 g .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 2-Bromo-1-cyclopropylethanol and analogous compounds:

Research Findings and Challenges

- Synthetic Optimization: Reaction conditions (e.g., solvent polarity, temperature) significantly impact the yield of this compound analogs. For example, radical initiators improve cyclopropane ring stability in (2-Bromo-1-methylcyclopropyl)methanol synthesis .

- Crystallography : Hydrogen-bonding patterns in brominated alcohols, analyzed via tools like ORTEP-3 , reveal how Br and -OH groups influence crystal packing .

- Toxicity Data: Limited toxicological studies exist for this compound, necessitating caution in handling (similar to 2-Bromo-1-chloropropane ).

Biological Activity

2-Bromo-1-cyclopropylethanol is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: CHBrO. Its structure features a cyclopropyl group attached to an ethanol backbone with a bromine substituent, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities and receptor interactions, leading to significant physiological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding: It has been suggested that this compound can bind to certain receptors, potentially altering signal transduction pathways crucial for cell function.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with metabolic functions.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Case Study Findings:

- In prostate cancer models, treatment with this compound resulted in significant reductions in cell viability and migration rates, suggesting potential for development as a therapeutic agent.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.